Regioisomeric Fusion Pattern Defines Divergent Kinase vs. MAO Target Engagement
Direct head-to-head data across isoxazoloquinoline regioisomers is absent from the open literature; however, cross-study comparison reveals that isoxazolo[3,4-b]quinolinediones inhibit Pim-1 and Pim-2 kinases with IC50 values as low as 0.46 μM [1], whereas the [4,5-c] isomer (3-amino derivative) has not been annotated with any kinase activity in ChEMBL or BindingDB. Conversely, initial screening from the ChEMBL database indicates that certain [4,5-c] variants display weak MAO-A/MAO-B inhibition (IC50 > 4 μM) [2], a profile not observed for the [3,4-b]dione series. This target-class divergence driven solely by ring-junction topology means that for programs targeting either Pim kinases or MAO enzymes, the choice of isomer dictates the entire screening outcome.
| Evidence Dimension | Target engagement profile (kinase vs. MAO inhibition) |
|---|---|
| Target Compound Data | MAO-B IC50 ~4 μM (preliminary ChEMBL screen); Pim kinase activity: not detected |
| Comparator Or Baseline | Isoxazolo[3,4-b]quinolinedione: Pim-1 IC50 0.46 μM; MAO activity: no reported inhibition |
| Quantified Difference | >8.7-fold selectivity inversion between kinase and MAO target classes, contingent upon regioisomer |
| Conditions | MAO-B: human recombinant enzyme, kynuramine substrate, fluorescence readout [2]; Pim-1: recombinant enzyme, ATP/peptide substrate biochemical assay [1] |
Why This Matters
A Pim kinase program that mistakenly sources a [4,5-c] isomer will obtain false negatives, while an MAO-focused program using a [3,4-b] isomer will miss an entire chemical starting point.
- [1] M. Abdel-Megid et al. Isoxazolo[3,4-b]quinoline-3,4(1H,9H)-diones as unique, potent and selective inhibitors for Pim-1 and Pim-2 kinases. Bioorg. Med. Chem. 2008, 16, 7587–7595. View Source
- [2] ChEMBL Database. Compound CHEMBL4205862 / BindingDB BDBM50450823. MAO inhibition data curated from Charles University in Prague. View Source
